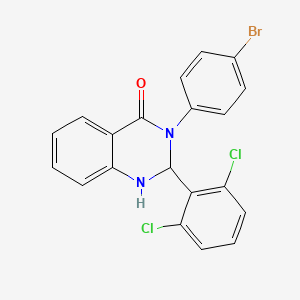
3-(4-bromophenyl)-2-(2,6-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a dihydroquinazolinone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Bromine and Chlorine Substituents: The phenyl rings are functionalized with bromine and chlorine atoms through electrophilic aromatic substitution reactions. This can be achieved using bromine and chlorine reagents in the presence of catalysts such as iron(III) chloride or aluminum chloride.
Coupling Reactions: The functionalized phenyl rings are then coupled to the quinazolinone core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce dihydroquinazolinone derivatives.
Substitution: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinazolinone derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Dihydroquinazolinone derivatives with reduced aromaticity.
Substitution: Phenyl rings substituted with alkoxy, amino, or other functional groups.
Scientific Research Applications
3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Material Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is explored for use in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes. For example, it can inhibit the activity of certain kinases or bind to receptor sites, modulating cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation. By modulating these pathways, it can exert therapeutic effects in conditions such as cancer and inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-DICHLOROPHENYL)-3-(4-FLUOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- 2-(2,6-DICHLOROPHENYL)-3-(4-METHOXYPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
- 2-(2,6-DICHLOROPHENYL)-3-(4-NITROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE
Uniqueness
3-(4-BROMOPHENYL)-2-(2,6-DICHLOROPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13BrCl2N2O |
|---|---|
Molecular Weight |
448.1 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2,6-dichlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13BrCl2N2O/c21-12-8-10-13(11-9-12)25-19(18-15(22)5-3-6-16(18)23)24-17-7-2-1-4-14(17)20(25)26/h1-11,19,24H |
InChI Key |
XHZLLPYDOOOFMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1Z)-3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B10905803.png)
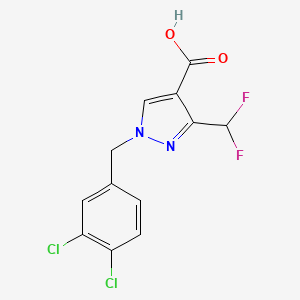
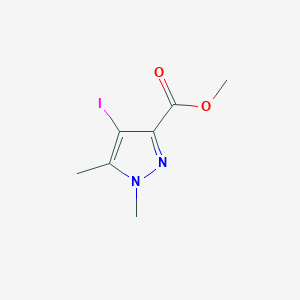
![N-(4-bromopyridin-2-yl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10905818.png)
![4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B10905828.png)

![tert-butyl 2-{[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10905838.png)
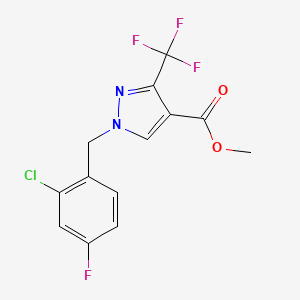
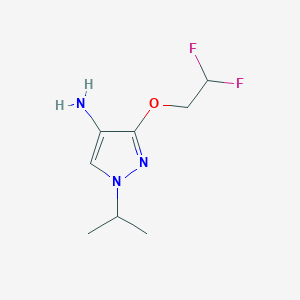
![1-[(2-fluorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10905856.png)

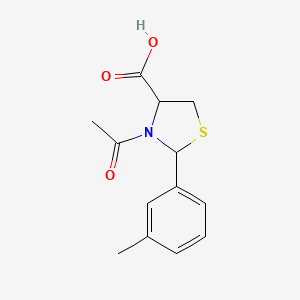
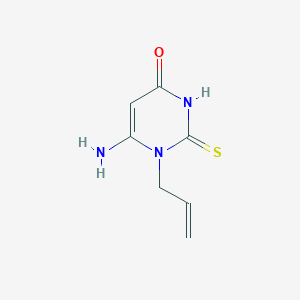
![(4Z)-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10905877.png)
